molecular formula C11H8N4 B017679 7-phenyl-7H-purine CAS No. 18346-05-9

7-phenyl-7H-purine

Cat. No. B017679
CAS RN: 18346-05-9
M. Wt: 196.21 g/mol
InChI Key: FQKCFGHHLWMSSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-phenyl-7H-purine often involves strategic modifications to the purine ring to introduce phenyl groups and other functional moieties. For instance, the synthesis of phenylethyl-substituted pyrimido[2,1-f]purinediones, which are closely related to 7-phenyl-7H-purine, is performed starting with halogenated theophylline derivatives. These compounds are envisaged as sterically fixed and configurationally stable analogs of xanthines, indicating a methodological approach to synthesizing phenyl-substituted purines (Drabczyńska et al., 2007).

Molecular Structure Analysis

The molecular structure of 7-phenyl-7H-purine derivatives is characterized by the presence of the phenyl group, which significantly influences the molecule's electronic configuration and spatial arrangement. For example, in the synthesis and characterization of 6-carbamoyl-2-alkyl-9-(phenyl or benzyl)-9H-purines, intramolecular hydrogen bonding was observed, which is crucial for understanding the molecular geometry and stability of these compounds (Yahyazadeh, 2014).

Chemical Reactions and Properties

7-Phenyl-7H-purine and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents showcases the compound's reactivity towards addition and substitution reactions, leading to a range of products with different functional groups (Higashino et al., 1982).

Scientific Research Applications

  • Anticonvulsant and Antidepressant Properties : 7-alkyl-7H-tetrazolo[1,5-g]purine derivatives, a related class, have been found to exhibit promising anticonvulsant and antidepressant properties. One such derivative, 7-(3-chlorobenzyl)-7H-tetrazolo[1,5-g]purine, showed significant potential in this regard (Wang, Deng, Liu, Zhang, & Quan, 2014).

  • Antioxidant and Antibacterial Properties : Novel phenyl and purine substituted quinazolinones, which include derivatives of 7-phenyl-7H-purine, have shown antioxidant and antibacterial properties. This suggests their potential for new drug development (Naik & Rangaswamy, 2017).

  • Anticancer Activity : 2,6,9-Trisubstituted purine derivatives with arylpiperazinyl systems have demonstrated potential anticancer activity. Specifically, a compound identified as 7h in this class showed high potency and selectivity, suggesting its promise in cancer treatment (Salas et al., 2019).

  • Purine Libraries for Drug Discovery : New methods for producing purine libraries, which could lead to new inhibitors of protein kinase-1 and apoptosis inducers in tumor lymphocytes, have been developed. This research advances the potential for targeting specific enzymes in cancer therapy (Lorente-Macías et al., 2018).

  • Antimycobacterial Activity : A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, demonstrated high antimycobacterial activity and low toxicity to mammals, making it a potential candidate for antituberculosis drug development (Bakkestuen, Gundersen, & Utenova, 2005).

  • Enzymatic Research : 8-Azapurines are useful as fluorescent probes for enzymology, purine metabolism, and RNA editing. They exhibit pH-dependent fluorescence in both aqueous and non-polar media, which is valuable for biochemical studies (Wierzchowski, Antosiewicz, & Shugar, 2014).

  • Microwave-Assisted Organic Synthesis : Microwave-assisted synthesis of certain 7-phenyl-7H-purine derivatives has shown faster access and cytotoxic activity against human breast cancer cells, highlighting its potential in rapid drug development (Conejo-García et al., 2008).

Future Directions

A recent study synthesized and evaluated a new series of 6, 7 disubstituted-7H-purine derivatives, including 7-phenyl-7H-purine, that inhibit cancer growth via dual inhibition of EGFR/HER2 . This suggests that 7-phenyl-7H-purine and similar compounds may have potential applications in cancer treatment.

properties

IUPAC Name

7-phenylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKCFGHHLWMSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=NC=NC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356367
Record name 7-phenyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-7H-purine

CAS RN

18346-05-9
Record name 7-phenyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Hayashi, N Shimada… - Chemischer …, 1979 - Wiley Online Library
Phenylpurin (I) reagiert mit den Grignardverbindungen (II) zu den 1, 6‐Dihydropurinen (III), die sich mit K3Fe (CN) 6 zu den 6‐Alkyl‐9‐phenylpu rinen (IV) dehydrieren lassen.
Number of citations: 15 onlinelibrary.wiley.com
E Hayashi, N Shimada… - … zasshi: Journal of the …, 1979 - pubmed.ncbi.nlm.nih.gov
… Condensation of 8-methyl-9-phenyl-9H-purine or 8-methyl-7-phenyl-7H-purine with aldehyde (author's transl)] … Condensation of 8-methyl-9-phenyl-9H-purine or 8-methyl-7-phenyl-7H-purine …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
SA Laufer, DM Domeyer, TRF Scior… - Journal of medicinal …, 2005 - ACS Publications
… 7-Phenyl-7H-purine (17). A solution of phenylaminoacetonitrile (1.65 g, 12.5 mmol) and formamidine acetate (6.24 g, 60 mmol) in n-butanol (13 mL) was refluxed for 5 h. The solvent …
Number of citations: 126 pubs.acs.org
M Yu, Q Jiang, X Liu, Y Chen, K Sun… - The Journal of …, 2023 - ACS Publications
A highly site-selective and Markovnikov-type radical C 6 –H alkylation of purines with alkenes is achieved, allowing fast construction of the C(sp 2 )–C(sp 3 ) bond at the C-6-position of …
Number of citations: 3 pubs.acs.org
L Li, J Hu, Y Fu, X Shi, H Du, J Xu, N Chen - Molecules, 2023 - mdpi.com
A direct regioselective CH cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-…
Number of citations: 7 www.mdpi.com
MC Ortiz, J Portilla - Targets Heterocycl. Syst, 2021 - soc.chim.it
… Regarding the synthesis of aza-fused 5:6 imidazoles synthesis, Orrego-Hernández, Castillo, and Portilla carried out the MW-assisted synthesis of 7-phenyl-7H-purine or 1-…
Number of citations: 10 www.soc.chim.it
JC Castillo, J Orrego‐Hernández… - European Journal of …, 2016 - Wiley Online Library
… General Procedure for the Synthesis of 7-Phenyl-7H-purine 11: A solution of the 2-(phenylamino)acetonitrile 6l (50 mg, 0.38 mmol) and formamidine acetate 9 (236 mg, 2.27 mmol) in n-…
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org
B Bieszczad, T Karl, A Rolka, P Nuernberger, R Kutta… - 2022 - chemrxiv.org
We report the first successful use of consecutive two-photon accumulation of visible light energy to obtain ultra-high oxidation potentials (> +3 V vs. saturated calomel electrode) enabled …
Number of citations: 3 chemrxiv.org
林英作, 島田典招, 松岡芳幸 - YAKUGAKU ZASSHI, 1979 - jstage.jst.go.jp
… ) and 8-substituted 7-phenyl-7H-purine (II"). Keywords 9-phenyl-9H-purine; 7-phenyl-7H-purine; … 8,9-dihydro-7-phenyl-7Hpurine; oxidation of dihydropurines with potassium ferricyanide …
Number of citations: 2 www.jstage.jst.go.jp

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